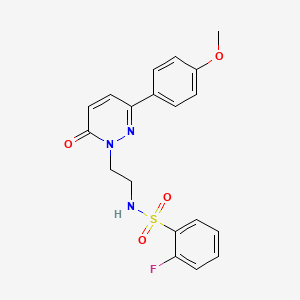
2-fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H18FN3O4S and its molecular weight is 403.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-Fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure characterized by the presence of a fluorine atom, a methoxy-substituted phenyl group, and a pyridazine ring, which contribute to its pharmacological properties.
The chemical formula of this compound is C19H18FN3O4S with a molecular weight of 403.4 g/mol. The presence of distinct functional groups enhances its reactivity and selectivity towards biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H18FN3O4S |
| Molecular Weight | 403.4 g/mol |
| Structure | Structure |
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
1. Osteoclast Differentiation Inhibition
Studies have shown that this compound can inhibit osteoclast differentiation, which is crucial for bone resorption processes. This inhibition is mediated through the suppression of cathepsin K expression, an enzyme essential for osteoclast function. Such activity suggests potential applications in treating bone-related diseases such as osteoporosis.
2. Antitumor Activity
The compound has also been investigated for its antitumor properties. In vitro studies demonstrated that it exhibits antiproliferative effects against various cancer cell lines, indicating its potential as an anticancer agent. For instance, compounds structurally similar to this compound have shown IC50 values indicating significant inhibition of tumor cell growth .
3. Mechanism of Action
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, potentially modulating their activity and leading to various biological responses. The unique arrangement of functional groups enhances its binding affinity to these targets, contributing to its therapeutic efficacy .
Case Study 1: Osteoporosis Treatment
A recent study demonstrated the effectiveness of a related compound in inhibiting osteoclast differentiation in vitro. The findings revealed that the compound significantly reduced cathepsin K levels, suggesting a pathway for developing treatments for osteoporosis.
Case Study 2: Cancer Cell Line Studies
In research involving various cancer cell lines, compounds similar to this compound exhibited potent antiproliferative effects with IC50 values ranging from 0.5 to 5 µM across different cell types, indicating strong potential for further development as anticancer agents .
Propiedades
IUPAC Name |
2-fluoro-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O4S/c1-27-15-8-6-14(7-9-15)17-10-11-19(24)23(22-17)13-12-21-28(25,26)18-5-3-2-4-16(18)20/h2-11,21H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYUAOWPFMOPST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














